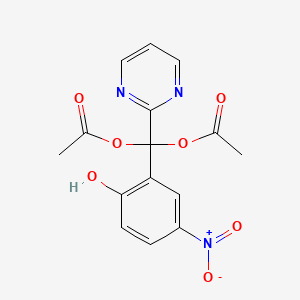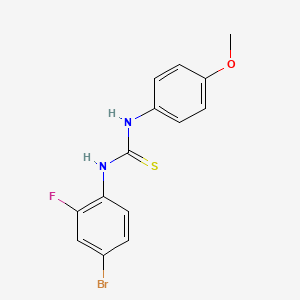![molecular formula C20H19ClN4OS B4626067 1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine involves multiple steps, including reactions that introduce various functional groups and structural frameworks pertinent to its core structure. For instance, a study on a similar compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, outlines a synthesis pathway involving IR, 1H NMR, 13C NMR, and elemental analyses, along with single-crystal X-ray diffraction and DFT studies to confirm the structural properties (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using advanced techniques such as X-ray crystallography and DFT calculations. The aforementioned study by Şahin et al. provides an example, where the molecular structure was optimized using density functional theory, highlighting the compound's structural integrity through spectral studies and crystallography data.
Chemical Reactions and Properties
The chemical behavior of such compounds can be diverse, depending on the functional groups and molecular framework. The introduction of a piperazine unit, as seen in various synthesized compounds, often leads to significant enhancements in properties such as solubility and biological activity, indicating a profound impact on the compound's chemical reactivity and interaction capabilities with biological targets (Shibuya et al., 2018).
Scientific Research Applications
Molecular Interaction Studies
Research into molecules similar to 1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine often involves their interaction with biological receptors. For example, the study of SR141716, a compound structurally related to the query molecule, revealed insights into its potent and selective antagonism for the CB1 cannabinoid receptor. This molecule's conformational analysis and molecular interactions provide a basis for understanding how slight modifications in molecular structure can significantly alter receptor affinity and activity, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Anticancer Applications
Compounds featuring the thiazole and piperazine motifs have been investigated for their potential anticancer properties. A study on a series of thiadiazole-based compounds, including those with substituted piperazines, demonstrated cytotoxicity against specific cancer cell lines. Such research underscores the therapeutic potential of these molecules in targeting cancer cells, highlighting their role in the development of new anticancer treatments (El-Masry et al., 2022).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, provide valuable information on their chemical properties and potential applications. Studies in this area focus on developing efficient synthesis methods and understanding the molecular structures through various analytical techniques, contributing to the broader field of medicinal chemistry and drug design (Şahin et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of piperazine-containing compounds, like those related to the query molecule, has shown promise. For example, the synthesis of new pyridine derivatives incorporating piperazine and their subsequent screening for antimicrobial activity illustrate the potential of such molecules in addressing bacterial and fungal infections. This line of research is crucial for the development of novel antimicrobial agents capable of combating resistant strains of bacteria and fungi (Patel et al., 2011).
properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-14-18(27-19(23-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVPTVOKPHJUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)
